1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Regiochemistry Pyrazole isomerism Structure-activity relationship

1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 50920-47-3) is a heterocyclic building block in the pyrazole-3-carboxylic acid family. This compound and its close structural analogs constitute a family of C₇H₉N₃O₄ regioisomers that differ only in the positioning of methyl, ethyl, and carboxylic acid substituents around the 4-nitropyrazole ring.

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
CAS No. 50920-47-3
Cat. No. B11900208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid
CAS50920-47-3
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])C
InChIInChI=1S/C7H9N3O4/c1-3-9-4(2)6(10(13)14)5(8-9)7(11)12/h3H2,1-2H3,(H,11,12)
InChIKeyFVAMWYRRWJUYMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 50920-47-3): Market Position and Regioisomeric Complexity


1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 50920-47-3) is a heterocyclic building block in the pyrazole-3-carboxylic acid family . This compound and its close structural analogs constitute a family of C₇H₉N₃O₄ regioisomers that differ only in the positioning of methyl, ethyl, and carboxylic acid substituents around the 4-nitropyrazole ring. Because these regioisomers share identical molecular weight (199.16 g/mol) and elemental composition, they are often mistaken as interchangeable in synthetic route design . However, the specific substitution pattern — N1-ethyl, C5-methyl, C4-nitro, and C3-carboxylic acid — defines the compound's reactivity, physicochemical properties, and suitability as a precursor for downstream derivatization, making unambiguous structural identification and procurement of the correct isomer critical .

Why 50920-47-3 Cannot Be Substituted with Other C₇H₉N₃O₄ Regioisomers


The pyrazole ring is an unsymmetrical heterocycle, and N-alkylation with ethyl versus methyl, combined with the positional arrangement of the carboxylic acid at C3 versus C5, generates distinct regioisomers with non-identical chemical and biological behavior . In the 4-nitropyrazole series, the electronic interplay between the electron-withdrawing nitro group and the carboxylic acid is highly sensitive to their relative positions [1]. For example, a carboxamide derived from the 3-ethyl-1-methyl-4-nitro isomer (CAS 26308-41-8) demonstrated 40% inhibition of Pyricularia oryzae at 25 mg/L, whereas the analogous 4-bromo derivative showed 53.37% activity against Nephotettix cincticeps at 500 mg/L — a potency difference driven entirely by the C4 substituent identity [2]. Such sensitivity means that swapping 50920-47-3 for its regioisomer (e.g., CAS 26308-39-4) without experimental validation introduces a risk of altered reactivity in coupling reactions, different pharmacokinetic profiles in derived bioactive molecules, or failed analytical identity checks during quality-controlled synthesis.

Quantitative Differentiation Evidence: 50920-47-3 vs. Closest Regioisomeric Analogs


Regioisomeric Differentiation: 1-Ethyl-5-methyl vs. 1-Ethyl-3-methyl Substitution Pattern

CAS 50920-47-3 (1-ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid) and CAS 26308-39-4 (1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid) are regioisomers with identical molecular formula C₇H₉N₃O₄ and identical molecular weight 199.16 g/mol, distinguished solely by the positions of the methyl and carboxylic acid groups . The target compound places the carboxylic acid at C3 and the methyl at C5. CAS 26308-39-4 has the reversed arrangement: carboxylic acid at C5 and methyl at C3. This positional difference generates distinct InChIKey identifiers (FVAMWYRRWJUYMO-UHFFFAOYSA-N vs. a different InChIKey for CAS 26308-39-4), different SMILES strings, and divergent predicted physicochemical properties .

Regiochemistry Pyrazole isomerism Structure-activity relationship

N-Alkyl Group Differentiation: 1-Ethyl-5-methyl vs. 1,3-Dimethyl Analog

CAS 50920-47-3 (N1-ethyl, C5-methyl) differs from the N1-unsubstituted analog 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-38-3, molecular weight 171.11 g/mol) by the presence of an N-ethyl group . The N-ethyl substitution increases molecular weight by approximately 28 Da and alters the hydrogen-bond donor count (the unsubstituted analog bears an acidic N-H proton), which affects solubility, crystallinity, and downstream coupling chemistry .

N-alkylation Lipophilicity Pyrazole derivatization

Antifungal Activity of Derived Carboxamides: 4-Nitro Substituent as Key Pharmacophoric Element

Derivatives synthesized from 3-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 26308-41-8, a regioisomer of the target compound) showed that the 4-nitro substituent is critical for antifungal potency [1]. Among 12 pyrazolyl heterocycles tested, 4-nitro-containing compounds 3c and 3g inhibited Pyricularia oryzae by 40% at 25 mg/L, whereas the corresponding 4-bromo analogs 3d and 3l showed no activity at this concentration and required 500 mg/L to achieve 53.37% inhibition against a different target organism (Nephotettix cincticeps) [2]. This compound-class evidence demonstrates that the 4-nitro group, also present in 50920-47-3, is a potency-enabling pharmacophoric feature that cannot be replaced by other electronegative substituents such as bromo without altering both potency and selectivity profile.

Antifungal SAR Carboxamide derivatives Agrochemical lead

Purity and Commercial Availability as a Procurement Differentiator

50920-47-3 is commercially available at ≥98% purity from multiple specialty chemical suppliers including ChemScene (Cat. No. CS-0666380), Leyan (Cat. No. 1737036), and MolCore (Cat. No. MC645253), with documented MDL number MFCD18431351 and defined storage conditions (sealed in dry, 2-8°C) . In contrast, the closest regioisomer CAS 26308-39-4 is typically offered at 95-97% purity , while the N-unsubstituted analog CAS 5334-38-3 shows significant pricing variability across suppliers, with small-quantity costs ranging from €96 to €305 per gram depending on the vendor .

Chemical procurement QC specification Inventory reliability

Predicted Physicochemical Profile: XlogP and Topological Polar Surface Area

Computed physicochemical parameters for 50920-47-3 include XlogP of 0.6 and topological polar surface area (TPSA) of 101 Ų, as calculated by the Chem960 platform using standard cheminformatics algorithms . Independent vendor data from ChemScene corroborates a predicted LogP of 0.82 and TPSA of 98.26 Ų, with 5 H-bond acceptors and 1 H-bond donor . These values place 50920-47-3 within favorable drug-like property space (TPSA < 140 Ų, LogP < 5) as defined by the Lipinski and Veber rules, and provide a quantitative basis for comparing its permeability and solubility profile against analogs with different substitution patterns.

Drug-likeness ADME prediction Lipophilicity

4-Nitro-1H-pyrazole-3-carboxylic Acid Scaffold as Privileged Kinase Inhibitor Precursor

The 4-nitro-1H-pyrazole-3-carboxylic acid core, which corresponds to the unsubstituted scaffold of 50920-47-3, has been explicitly identified as an intermediate for the synthesis of pyrazole-benzimidazole derivatives that act as potent Aurora A/B kinase inhibitors . Additionally, the parent 4-nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-40-7) has been reported as a potent inhibitor of tyrosine kinases, binding to the ATP site and blocking cell proliferation . 50920-47-3, bearing an N-ethyl and C5-methyl substitution, represents the alkyl-capped analog of this kinase-directed pharmacophore, offering enhanced lipophilicity and eliminated N-H hydrogen-bond donor capacity relative to the parent scaffold, without altering the core 4-nitro-3-carboxylic acid motif responsible for kinase hinge-binding interactions.

Kinase inhibition Aurora kinase Medicinal chemistry building block

Application Scenarios Where 50920-47-3 Is the Preferred Choice


Medicinal Chemistry: Kinase Inhibitor Library Synthesis Requiring Pre-Alkylated Pyrazole Cores

50920-47-3 provides the 4-nitro-3-carboxylic acid pharmacophore with N-ethyl and C5-methyl groups pre-installed, directly addressing the regioselectivity problem inherent in N-alkylation of unsymmetrical pyrazoles . The carboxylic acid at C3 serves as the anchor point for amide or ester coupling to generate focused libraries of kinase inhibitor candidates, while the N-ethyl group obviates the need for post-synthetic N-functionalization that could produce regioisomeric mixtures [1]. The scaffold class is validated as Aurora A/B and tyrosine kinase inhibitor precursors .

Agrochemical Lead Discovery: Antifungal Carboxamide Derivatization

The 4-nitro substituent of 50920-47-3 has been demonstrated, through class-level evidence, to be a critical pharmacophoric element for antifungal potency against Pyricularia oryzae, with 4-nitro derivatives achieving 40% inhibition at 25 mg/L compared to 0% for 4-bromo analogs . The carboxylic acid functionality enables straightforward conversion to carboxamide derivatives via acid chloride intermediates, following the established synthetic route that produced biologically active pyrazol-5-yl-carbonyl heterocycles [1].

Property-Driven Fragment-Based Drug Design (FBDD)

With a molecular weight of 199.16, computed LogP of 0.6–0.82, TPSA of 98–101 Ų, and 1 H-bond donor, 50920-47-3 satisfies fragment-like property criteria and can be deployed as a Rule-of-Three compliant starting point for fragment growing or merging strategies . The presence of both a carboxylic acid (for amide coupling) and a nitro group (reducible to amine) offers two orthogonal vectors for fragment elaboration [1].

QC-Controlled Chemical Procurement for Regulated Synthesis

50920-47-3 is supplied at ≥98% purity with a unique MDL identifier (MFCD18431351) and unambiguous InChIKey (FVAMWYRRWJUYMO-UHFFFAOYSA-N) by multiple independent vendors including ChemScene and Leyan . For synthetic routes filed under patent or destined for GLP toxicology batches, the documented purity specification and structural identity of this specific regioisomer — as distinct from CAS 26308-39-4, CAS 26308-41-8, or CAS 5334-38-3 — provide the traceability required for regulatory submissions and inter-laboratory reproducibility [1].

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